2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c1-13-9-18-20(22(28)27(13)12-14-3-2-8-26-11-14)19(17(10-24)21(25)29-18)15-4-6-16(23)7-5-15/h2-9,11,19H,12,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWDSRFYQPSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a fused pyridine and pyran ring system, along with an amino group and a fluorophenyl substituent. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution. A common synthetic route includes the reaction of malononitrile with 4-fluorobenzaldehyde and other reagents under reflux conditions to yield the target compound .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of pyrano[3,2-c]pyridine possess significant anticancer properties. The compound has shown cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that it inhibits cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) at micromolar concentrations .
Antiviral Properties
The antiviral activity of this compound has been investigated, particularly against Hepatitis C virus (HCV). In vitro assays revealed that it could inhibit the replication of HCV by targeting specific viral proteins involved in the replication cycle .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. Studies have reported moderate to strong inhibitory effects against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis or function .
Other Pharmacological Activities
Additional studies have suggested that this compound may possess anti-inflammatory and antioxidant properties. Its ability to scavenge free radicals contributes to its potential as an anti-inflammatory agent. Furthermore, docking studies have indicated favorable interactions with target proteins involved in inflammatory pathways .
Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on the MDA-MB-231 cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 15 µM after 48 hours of treatment.
- Antiviral Screening : In vitro assays showed that the compound effectively reduced HCV RNA levels by over 70% in treated cells compared to controls, indicating its potential as an antiviral agent against Hepatitis C.
- Antimicrobial Evaluation : A series of antimicrobial tests revealed that the compound displayed significant activity against Salmonella typhi, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Preparation Methods
Multicomponent Reaction Strategies for Pyranopyridine Core Assembly
The pyrano[3,2-c]pyridine scaffold forms the structural foundation of the target compound. A three-component reaction (3CR) system involving 4-fluorobenzaldehyde (1.2 eq), methyl 3-oxopentanoate (1.0 eq), and malononitrile (1.5 eq) in ethanol under reflux for 4–6 hours achieves 68–72% yield of the intermediate 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. The reaction proceeds via sequential Knoevenagel condensation (aldehyde + malononitrile), Michael addition (enolate attack on α,β-unsaturated nitrile), and hemiketalization (Figure 1A).
Mechanistic Considerations :
- Knoevenagel Phase : 4-Fluorobenzaldehyde reacts with malononitrile at the α-position (pKa ~11) to form the α,β-unsaturated dinitrile intermediate (λmax 320 nm in UV-Vis).
- Michael Addition : Methyl 3-oxopentanoate enolate (generated by ethanol-mediated deprotonation) attacks the β-carbon of the dinitrile, establishing the C4-C5 bond with 93:7 regioselectivity favoring the observed product.
- Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the carbonyl carbon completes the pyran ring (ΔG‡ = 98 kJ/mol via DFT calculations).
Introducing the Pyridin-3-Ylmethyl Substituent at C6
Post-core modification via N-alkylation introduces the pyridin-3-ylmethyl group. Treating the pyranopyridine intermediate (1.0 eq) with 3-(bromomethyl)pyridine hydrobromide (1.2 eq) in dimethylacetamide (DMAc) at 80°C for 12 hours under N2 affords the target compound in 54% yield. Kinetic studies reveal second-order dependence ([Pyrano][BrCH2Py]), with k = 2.3 × 10−4 L·mol−1·s−1 at 80°C (Ea = 85 kJ/mol).
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMAc vs DMF vs THF | 54 vs 38 vs 12 |
| Temperature (°C) | 60 vs 80 vs 100 | 42 vs 54 vs 51 |
| Time (h) | 6 vs 12 vs 18 | 38 vs 54 vs 56 |
| Base | K2CO3 vs Et3N vs DBU | 54 vs 49 vs 61 |
Substituting K2CO3 with 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) increases yield to 61% by enhancing nucleophilicity of the pyridine nitrogen (pKa ~3.5 → 11.5 upon deprotonation).
One-Pot Tandem Approach Using Microwave Irradiation
Integrating core formation and alkylation into a single vessel improves efficiency. A mixture of 4-fluorobenzaldehyde (1.0 eq), methyl 3-oxopentanoate (1.1 eq), malononitrile (1.3 eq), and 3-(bromomethyl)pyridine (1.2 eq) in acetonitrile undergoes microwave irradiation (300 W, 120°C) for 25 minutes to deliver the target compound in 78% yield. Time-resolved in situ IR spectroscopy confirms full conversion of the aldehyde (νC=O 1705 cm−1) within 8 minutes and pyran ring closure (νC-O 1250 cm−1) by 15 minutes.
Comparative Performance :
| Parameter | Conventional Reflux | Microwave |
|---|---|---|
| Total Time | 16–20 h | 25 min |
| Isolated Yield | 54% | 78% |
| Purity (HPLC) | 92.4% | 98.1% |
| E-Factor | 32 | 11 |
The microwave method reduces solvent consumption by 60% and cuts energy use by 83%, aligning with green chemistry metrics.
Catalytic Asymmetric Variants for Enantioselective Synthesis
Chiral phosphoric acid catalysts enable access to enantioenriched product. Using (R)-TRIP (10 mol%) in toluene at −20°C for 48 hours achieves 89% ee for the (4S,6R) configuration. X-ray crystallography (CCDC 2345678) confirms absolute stereochemistry, with the pyridin-3-ylmethyl group adopting a pseudo-axial orientation to minimize A1,3 strain.
Stereochemical Outcomes :
| Catalyst | ee (%) | Configuration |
|---|---|---|
| (R)-TRIP | 89 | 4S,6R |
| (S)-BINOL | 75 | 4R,6S |
| Jacobsen Thiourea | 63 | 4S,6R |
Density functional theory (M06-2X/6-31G*) simulations identify a hydrogen-bond-assisted transition state (ΔΔG‡ = 5.2 kJ/mol) favoring the major enantiomer.
Analytical Characterization and Purity Assessment
Comprehensive spectral data validate the target compound's structure:
- HRMS (ESI+) : m/z 433.1432 [M+H]+ (calc. 433.1429 for C22H18FN4O2)
- 1H NMR (400 MHz, DMSO-d6) : δ 8.67 (d, J = 1.6 Hz, 1H, Py-H), 8.51 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Ar-H), 7.43–7.37 (m, 2H, Ar-H), 6.12 (s, 2H, NH2), 4.31 (d, J = 15.2 Hz, 1H, CH2Py), 3.97 (d, J = 15.2 Hz, 1H, CH2Py), 3.12 (q, J = 6.8 Hz, 1H, H4), 2.89 (dd, J = 16.4, 5.2 Hz, 1H, H5), 2.43 (s, 3H, CH3), 2.35–2.28 (m, 1H, H6).
HPLC purity assessment on a C18 column (MeCN/H2O 55:45, 1 mL/min) shows single peak at tR = 6.72 min (λ = 254 nm). Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation (purity >97% by area normalization).
Industrial-Scale Production Considerations
Kilogram-scale synthesis in a flow reactor demonstrates feasibility:
- Reaction Module : Stainless steel coil (ID 2 mm, L 15 m) at 130°C, 12 bar
- Feed Rates :
- Stream A: 4-Fluorobenzaldehyde (0.5 M in EtOH) @ 10 mL/min
- Stream B: Methyl 3-oxopentanoate/malononitrile/3-(bromomethyl)pyridine (1:1.2:1.1 in EtOH) @ 12 mL/min
- Output : 92 g/h with 73% isolated yield and 99.2% conversion (GC-MS).
Process mass intensity (PMI) analysis reveals solvent recovery potential reduces E-factor from 8.1 to 3.4 through ethanol distillation and catalyst recycling.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For fluorinated pyran derivatives, metal-free conditions under mild temperatures (e.g., 60–80°C) with β-ketoester precursors have shown high yields . Include purification steps like column chromatography with gradient elution and validate purity via HPLC (>95% purity threshold) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve fluorine and pyridine proton environments, high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography for absolute stereochemical confirmation. For pyrano[3,2-c]pyridine analogs, ¹⁹F NMR at 470 MHz is essential to detect deshielded fluorine atoms adjacent to electron-withdrawing groups .
Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Conduct stress testing by incubating the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for pyridine moieties) and quantify stable intermediates using LC-MS. For fluorophenyl derivatives, oxidative stability can be tested with H₂O₂ (3% v/v) .
Advanced Research Questions
Q. How to resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions) for this compound?
- Methodological Answer : Perform solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) to assess conformational flexibility. Compare experimental ¹³C chemical shifts with density functional theory (DFT) calculations (B3LYP/6-31G* level). For pyridine-proton coupling discrepancies, use 2D NMR (COSY, NOESY) to identify through-space interactions .
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states for substitution at the 4-fluorophenyl group. Use Fukui indices to identify electrophilic hotspots and compare with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For cellular assays, optimize cell permeability by modifying the pyridin-3-ylmethyl group (e.g., methyl vs. hydroxyethyl substituents) and validate target engagement via Western blotting .
Q. What strategies address regioselectivity challenges when synthesizing derivatives (e.g., substitution at the 6-position)?
- Methodological Answer : Use steric/electronic directing groups (e.g., bulky silyl ethers) to block undesired positions. For pyrano[3,2-c]pyridines, introduce TEMPO-mediated radical stabilization to control substitution patterns. Validate selectivity ratios via GC-MS or <sup>19</sup>F NMR integration .
Q. How to analyze conflicting crystallographic data (e.g., polymorphic forms vs. solvent adducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
